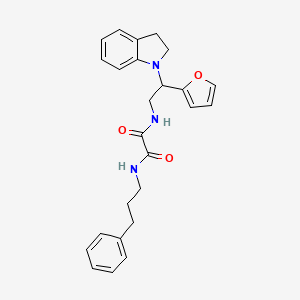

![molecular formula C13H12FN5O2 B2429034 3-氨基-6-(二甲基氨基)-1-(4-氟苯基)吡唑并[3,4-d][1,3]噁唑-4(1H)-酮 CAS No. 250713-82-7](/img/structure/B2429034.png)

3-氨基-6-(二甲基氨基)-1-(4-氟苯基)吡唑并[3,4-d][1,3]噁唑-4(1H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one” is likely to be a derivative of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines have become of significant interest for the medicinal chemistry community as a privileged scaffold for the development of kinase inhibitors to treat a range of diseases, including cancer .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives involves both green and conventional methods . All the synthesized candidates were chemically confirmed using spectroscopic methods, and the DFT of the reaction mechanism was illustrated .Molecular Structure Analysis

Pyrazolo[3,4-d]pyrimidines are fused nitrogen-containing heterocycles and are an isostere of the adenine ring of ATP . This allows the molecules to mimic hinge region binding interactions in kinase active sites .Chemical Reactions Analysis

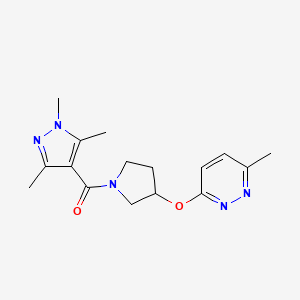

The activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets can be directed through focused chemical modification . This has resulted in the progression of several pyrazolo[3,4-d]pyrimidines to clinical trials .科学研究应用

抗癌活性

与3-氨基-6-(二甲基氨基)-1-(4-氟苯基)吡唑并[3,4-d][1,3]噁唑-4(1H)-酮结构相关的化合物在抗癌研究中显示出有希望的结果。例如,某些吡唑并[3,4-d]嘧啶-4-酮衍生物对MCF-7人类乳腺腺癌细胞系显示出显著的抗肿瘤活性,其中一些化合物显示出强大的抑制效果 (Abdellatif et al., 2014)。

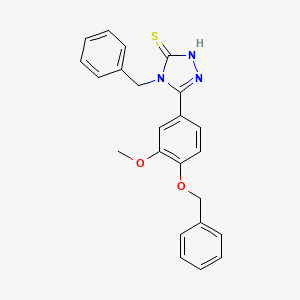

合成和衍生物形成

研究集中在合成类似于3-氨基-6-(二甲基氨基)-1-(4-氟苯基)吡唑并[3,4-d][1,3]噁唑-4(1H)-酮的衍生物上。例如,合成了各种取代酰胺和5-芳基-6-芳基-1-苯基-1,5-二氢吡唑并[3,4-d]嘧啶-4-酮,展示了这种化合物在创造新的分子结构方面的多功能性 (Eleev et al., 2015)。

生物活性

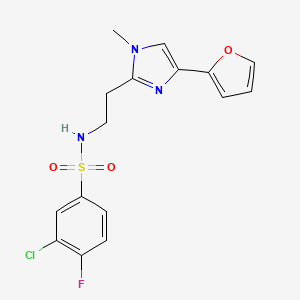

多项研究探讨了吡唑并[3,4-d]噁唑衍生物的生物活性。这些活性范围从抗菌和抗真菌性质到潜在的抗精神病药效。例如,一些新合成的化合物对细菌和真菌物种表现出中等效果 (Abdel‐Aziz等,2008)。此外,1,3-二烷基-4-(亚胺芳基甲基)-1H-吡唑-5-醇,一个相关的化合物群,在行为动物测试中显示出类似抗精神病药的特性 (Wise et al., 1987)。

作用机制

The most potent cytotoxic derivatives of pyrazolo[3,4-d]pyrimidines were studied for their VEGFR-2 inhibitory activity to explore the mechanism of action of these substances . For example, compound 12b had potent activity against VEGFR-2 with an IC 50 value of 0.063 ± 0.003 μM, compared to sunitinib with IC 50 = 0.035 ± 0.012 μM .

未来方向

The future directions in the research of pyrazolo[3,4-d]pyrimidines involve the development of kinase inhibitors to treat a range of diseases, including cancer . The focus is on directing the activity and selectivity of pyrazolo[3,4-d]pyrimidines to multiple oncogenic targets through focused chemical modification .

属性

IUPAC Name |

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FN5O2/c1-18(2)13-16-11-9(12(20)21-13)10(15)17-19(11)8-5-3-7(14)4-6-8/h3-6H,1-2H3,(H2,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUEZJYKYBJPUNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C(=NN2C3=CC=C(C=C3)F)N)C(=O)O1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-6-(dimethylamino)-1-(4-fluorophenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-({4'-Methoxy-[1,1'-biphenyl]-4-yl}sulfonyl)azepane](/img/structure/B2428951.png)

![N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2428952.png)

![4-[bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2428953.png)

![[4-(4-Fluorophenyl)-1H-pyrrol-2-yl]-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methanone](/img/structure/B2428958.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide hydrochloride](/img/structure/B2428962.png)

![[(3S,4R)-3-Amino-4-(2,2-dimethylpropyl)pyrrolidin-1-yl]-(3-chloropyrazolo[1,5-a]pyrimidin-2-yl)methanone;hydrochloride](/img/structure/B2428965.png)